molecular formula C21H18 B13957606 5-Propylbenzo[c]phenanthrene CAS No. 63020-32-6

5-Propylbenzo[c]phenanthrene

Cat. No.: B13957606
CAS No.: 63020-32-6
M. Wt: 270.4 g/mol
InChI Key: QGWIPEGNNFCEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Propylbenzo[c]phenanthrene is a specialized alkylated polycyclic aromatic hydrocarbon (PAH) of significant interest in advanced chemical and materials research. This compound serves as a key synthetic intermediate in the construction of more complex organic architectures, particularly in the development of organic semiconductors and optoelectronic devices, where its extended conjugated system can influence charge transport properties . Its structured core makes it a valuable candidate for studying photophysical properties; researchers utilize similar benzo[c]phenanthrene derivatives in the development of novel fluorescent dyes and molecular probes for visualizing cellular processes . In the field of environmental and toxicological science, this compound provides a critical model for investigating the structure-activity relationships of PAHs, especially in understanding how alkyl side chains like the propyl group can modulate metabolic activation and the ultimate carcinogenic mechanisms associated with this class of compounds . As a building block in chemical biology, it facilitates the exploration of ligand-receptor interactions. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63020-32-6

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

5-propylbenzo[c]phenanthrene

InChI

InChI=1S/C21H18/c1-2-7-16-14-17-13-12-15-8-3-4-10-19(15)21(17)20-11-6-5-9-18(16)20/h3-6,8-14H,2,7H2,1H3

InChI Key

QGWIPEGNNFCEEH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Propylbenzo C Phenanthrene

Retrosynthetic Analysis for 5-Propylbenzo[c]phenanthrene Systems

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of a synthetic route. The primary goal is to deconstruct the complex tetracyclic aromatic system into simpler, more readily available starting materials. icj-e.org

A logical primary disconnection is the C4b-C4c bond and the C12b-C12c bond, which simplifies the benzo[c]phenanthrene (B127203) core into a biphenyl (B1667301) system. This suggests a strategy involving the coupling of two appropriately substituted naphthalene (B1677914) or benzene (B151609) precursors. For the target molecule, this compound, one of the precursors would need to bear the propyl group at a position that would become C5 in the final product.

Another key retrosynthetic approach involves a disconnection that leads to a stilbene-type precursor. This is particularly relevant for photochemical cyclization methods. In this case, the bond between C4a and C4b would be disconnected, suggesting a stilbene (B7821643) derivative that can undergo intramolecular cyclization to form the phenanthrene (B1679779) core. The propyl group would be positioned on one of the aromatic rings of the stilbene precursor.

Finally, a disconnection can be envisioned that breaks down the molecule into precursors suitable for annulation strategies, such as those involving Friedel-Crafts reactions or transition metal-catalyzed ring-closing reactions. For instance, a phenanthrene system could be a key intermediate, onto which the final benzene ring is fused. The placement of the propyl group would be a critical consideration in the synthesis of the initial phenanthrene intermediate. An efficient method for synthesizing the parent benzo[c]phenanthrene involves a combined directed ortho/remote metalation and palladium-catalyzed cross-coupling strategy. tandfonline.com

Classical and Modern Approaches to Benzo[c]phenanthrene Skeleton Construction

The construction of the benzo[c]phenanthrene framework can be achieved through a variety of classical and modern synthetic methods. These approaches often involve the formation of key carbon-carbon bonds to build the fused ring system.

Cyclization Reactions in Benzo[c]phenanthrene Synthesis

Cyclization reactions are a cornerstone in the synthesis of polycyclic aromatic hydrocarbons, including benzo[c]phenanthrene. The Pschorr reaction and its variants, for example, have been utilized to create phenanthrene and related structures. This reaction involves the intramolecular cyclization of a diazonium salt derived from an aminostilbene-type precursor. While not directly reported for this compound, this method offers a viable route to the core structure.

Another classical approach is the Haworth synthesis, which typically involves the acylation of an aromatic compound with a cyclic anhydride, followed by a series of reduction and cyclization steps to build the polycyclic system. The Bardhan-Sengupta phenanthrene synthesis is another powerful method that proceeds from a cyclohexanone (B45756) derivative and can be adapted for the synthesis of substituted phenanthrenes.

More modern cyclization methods can involve radical cyclizations. For instance, the photocatalyzed cyclization of α-bromochalcones can lead to phenanthrene derivatives through the intramolecular addition of a vinyl radical onto an adjacent aromatic ring. beilstein-journals.org

Friedel-Crafts and Related Electrophilic Aromatic Substitution Strategies

Friedel-Crafts reactions and other electrophilic aromatic substitution strategies provide a classical means to construct the benzo[c]phenanthrene skeleton. These reactions typically involve the acylation or alkylation of a phenanthrene or naphthalene precursor to introduce a side chain that can subsequently be cyclized to form the additional aromatic ring.

For example, a phenanthrene could be acylated with a suitable acyl halide or anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. The subsequent intramolecular Friedel-Crafts alkylation, typically promoted by a strong acid like polyphosphoric acid, would then close the final ring to yield the benzo[c]phenanthrene core. The introduction of the propyl group could be achieved either by using a propyl-substituted starting material or by a subsequent functionalization of the formed benzo[c]phenanthrene.

Photocyclization Techniques for Benzo[c]phenanthrene Formation

Photocyclization is a powerful and widely used method for the synthesis of phenanthrenes and benzo[c]phenanthrenes. The most common of these is the Mallory photocyclization reaction, which involves the intramolecular cyclization of a stilbene-type precursor upon irradiation with UV light. This reaction proceeds through a dihydrophenanthrene intermediate, which is then oxidized to the aromatic product, often using an oxidant like iodine or air.

The synthesis of various alkyl-substituted benzo[c]phenanthrenes has been achieved using this photocyclization technique. nih.gov To synthesize this compound via this method, a stilbene precursor bearing a propyl group at the appropriate position would be required. The synthesis of this precursor would be a key initial step, likely involving a Wittig or Horner-Wadsworth-Emmons reaction.

Transition Metal-Catalyzed Coupling Reactions in Phenanthrene and Benzo[c]phenanthrene Synthesis

Modern synthetic organic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions as a highly efficient tool for the construction of complex molecules. These methods are particularly well-suited for the synthesis of polycyclic aromatic hydrocarbons like benzo[c]phenanthrene.

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are frequently employed to form key C-C bonds in the synthesis of the benzo[c]phenanthrene skeleton. tandfonline.com For instance, a Suzuki coupling could be used to connect two appropriately functionalized aromatic rings, such as a boronic acid derivative of one ring and a halide of the other, to form a biphenyl precursor that can then be cyclized.

A modular approach using a metal-catalyzed cycloisomerization of an o-ethynylbiaryl system can also provide access to the benzo[c]phenanthrene framework. scispace.com This strategy allows for the construction of analogues that may be difficult to access through other methods.

Palladium-Catalyzed Heck Reactions for Ring Annulation

The palladium-catalyzed Heck reaction is a versatile tool for the formation of carbon-carbon bonds and can be applied to the synthesis of benzo[c]phenanthrene through ring annulation. An intramolecular Heck reaction is a particularly powerful strategy where a vinyl halide on a side chain of a phenanthrene or naphthalene precursor can react with an aromatic C-H bond within the same molecule to form a new ring.

This approach offers a high degree of control and can be used to construct the final ring of the benzo[c]phenanthrene system under relatively mild conditions. The synthesis would involve the preparation of a precursor containing both the vinyl halide and the aromatic system, with the propyl group already in place. The subsequent palladium-catalyzed cyclization would then yield the desired this compound. The efficiency of such intramolecular Heck reactions has been demonstrated in the synthesis of various phenanthrene derivatives. beilstein-journals.org

Suzuki and Related Cross-Coupling Methodologies

The Suzuki cross-coupling reaction, a cornerstone of modern organic synthesis, offers a powerful tool for the construction of the biaryl linkage that is fundamental to the benzo[c]phenanthrene framework. researchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide. researchgate.net For the synthesis of benzo[c]phenanthrene derivatives, this could involve the reaction of a naphthalene-based boronic acid with a brominated benzene derivative, or vice versa. acs.orgresearchgate.net

One common strategy involves a one-pot procedure that combines a Suzuki coupling with a subsequent condensation reaction to form the phenanthridine (B189435) skeleton, which can be a precursor to benzo[c]phenanthrene. researchgate.net The versatility of the Suzuki coupling allows for the use of a wide range of functionalized starting materials, enabling the pre-introduction of substituents that can later be modified to yield the desired 5-propyl group. scirp.org The reaction conditions are generally mild, and the tolerance for various functional groups is a significant advantage. researchgate.netscirp.org

Recent advancements have also explored tandem reactions, such as a carbopalladation/Suzuki cross-coupling sequence, to construct complex heterocyclic systems that can be precursors to PAHs. chim.it These methods often start with an oxidative addition of a palladium catalyst to an aryl or vinyl halide, followed by cyclization and subsequent coupling with a boronic acid. chim.it The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. chim.it

Reaction TypeKey ReagentsCatalystGeneral ApplicationReference
Suzuki Cross-CouplingOrganoboron compounds (e.g., boronic acids), Halides (e.g., bromoarenes)Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Formation of C-C bonds for biaryl synthesis, precursor to the benzo[c]phenanthrene core. researchgate.netresearchgate.netscirp.org
Tandem Carbopalladation/Suzuki Cross-CouplingAlkenyl or aryl halides, Alkynes, Boronic acidsPalladium complexesConstruction of complex heterocyclic and polycyclic systems. chim.it

Other Metal-Mediated Cyclization and Functionalization Pathways

Beyond palladium, other transition metals play a significant role in the synthesis of the benzo[c]phenanthrene core and its derivatives. Metal-mediated reactions offer efficient routes for constructing the fused ring system through cyclization and functionalization. researchgate.net

For instance, platinum- and gold-catalyzed cycloisomerization of ortho-ethynylbiaryls provides a smooth pathway to various benzo[c]phenanthrene analogues. acs.org This method involves the formation of the crucial C-C bond to close the final ring of the phenanthrene system. acs.orgnih.gov Similarly, iron(III)-catalyzed carbonyl-olefin metathesis has emerged as an operationally simple and regioselective method for accessing condensed polyaromatic compounds, including benzo[c]phenanthrene. nih.gov

Cobalt-mediated [2+2+2] cycloisomerization of triynes is another powerful strategy for constructing the phenanthrene backbone. researchgate.net This reaction allows for the efficient assembly of multiple rings in a single step. researchgate.net Furthermore, directed ortho-metalation using strong bases like lithium tetramethylpiperidide (LiTMP) enables precise functionalization of a pre-formed benzo[c]phenanthrene ring. This allows for the introduction of various functional groups at specific positions, which can then be further elaborated.

Metal Catalyst/MediatorReaction TypeKey TransformationReference
Platinum (PtCl₂) / Gold (AuCl₃)CycloisomerizationCyclization of ortho-ethynylbiaryls to form the benzo[c]phenanthrene core. acs.orgnih.gov
Iron (FeCl₃)Carbonyl-Olefin MetathesisRing-closing metathesis to form the polycyclic aromatic system. nih.gov
Cobalt[2+2+2] CycloisomerizationAssembly of the phenanthrene backbone from triynes. researchgate.net
Lithium (using LiTMP)Directed ortho-MetalationRegioselective functionalization of the benzo[c]phenanthrene ring.

Targeted Introduction and Functionalization of the Propyl Moiety at the C-5 Position

Once the benzo[c]phenanthrene skeleton is in place, the next critical step is the introduction of the propyl group specifically at the C-5 position. This requires highly regioselective functionalization strategies.

Alkylation of PAHs can be achieved through various methods, though controlling the position of substitution is often challenging. Friedel-Crafts alkylation is a classic method, but it can lead to a mixture of isomers and over-alkylation. acs.org For a targeted synthesis of this compound, more sophisticated approaches are necessary.

One strategy involves the functionalization of the central, sp³-hybridized carbon (C-6) of a related precursor like 6H-benzo[cd]pyrene (olympicene), which can then be rearranged or further modified. nih.gov However, direct alkylation at the desired C-5 position of benzo[c]phenanthrene often requires a pre-installed functional group that directs the incoming electrophile or facilitates a cross-coupling reaction. For instance, a halogen at the C-5 position can be substituted with a propyl group via a Grignard or other organometallic reagent in the presence of a suitable catalyst.

Achieving regioselective substitution on the benzo[c]phenanthrene core is paramount for the synthesis of the target molecule. Directed ortho-metalation, as mentioned earlier, can be a powerful tool. By using a directing group on the molecule, it is possible to deprotonate a specific carbon atom with a strong base, creating a nucleophilic site that can then react with an electrophile, such as a propyl halide.

Another approach involves the synthesis of a precursor where the C-5 position is already differentiated. For example, a tandem carbopalladation/Suzuki cross-coupling reaction could be designed with starting materials that ensure the final product has a functional group at the C-5 position, which can then be converted to a propyl group. chim.it The reactivity of different positions on the benzo[c]phenanthrene ring varies, and understanding these electronic properties is key to predicting the outcome of electrophilic or nucleophilic substitution reactions.

Purification and Isolation Techniques in this compound Synthesis

The final stage of any synthesis is the purification and isolation of the target compound. For PAHs like this compound, a combination of techniques is often employed to achieve high purity.

Chromatographic methods are indispensable. Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard procedure for separating the desired product from unreacted starting materials, catalysts, and byproducts. umanitoba.ca The choice of solvent system (eluent) is critical for achieving good separation.

For complex mixtures of isomeric products, High-Performance Liquid Chromatography (HPLC) is often necessary. nih.gov Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating PAHs and their derivatives. nih.gov

Crystallization is another powerful purification technique. researchgate.net This can involve recrystallization from a suitable solvent or a mixture of solvents. For achieving ultrapurity, zone melting is a specialized technique that can be highly effective for crystalline organic compounds. researchgate.netdntb.gov.ua Co-crystallization with another compound, followed by separation, can also be used to isolate the desired PAH. researchgate.netdntb.gov.ua

The purity of the final product is typically confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

TechniquePrincipleApplication in this compound SynthesisReference
Column ChromatographySeparation based on differential adsorption of components to a stationary phase.Primary purification to remove major impurities. umanitoba.ca
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure.Separation of isomeric mixtures and final purification. nih.gov
CrystallizationFormation of a solid crystalline structure from a solution, melt, or gas.Purification and obtaining a solid, stable form of the product. researchgate.netdntb.gov.ua
Zone MeltingA narrow molten zone is moved along a solid charge, leading to the segregation of impurities.Achieving ultra-high purity of the final compound. researchgate.netdntb.gov.ua

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 5 Propylbenzo C Phenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the connectivity of atoms and provide insights into the three-dimensional structure. For 5-Propylbenzo[c]phenanthrene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments would be employed for complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzo[c]phenanthrene (B127203) core and the aliphatic protons of the propyl side chain. The aromatic region (typically δ 7.5-9.2 ppm) would be complex due to the coupling between adjacent protons. The ¹H NMR spectrum of the parent benzo[c]phenanthrene shows characteristic downfield shifts for the sterically hindered protons in the "bay region" (H-1 and H-12). chemicalbook.com

The propyl group introduces three new sets of proton signals:

A triplet corresponding to the terminal methyl (CH₃) group.

A multiplet (expected to be a sextet) for the central methylene (B1212753) (CH₂) group.

A triplet for the benzylic methylene (CH₂) group directly attached to the aromatic ring.

The substitution at the C-5 position would influence the chemical shifts of the neighboring aromatic protons, namely H-4 and H-6, likely causing a slight upfield or downfield shift depending on conformational effects.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Propyl-CH₂ (benzylic)~3.0 - 3.3Triplet (t)~7.5
Propyl-CH₂~1.7 - 1.9Sextet~7.5
Propyl-CH₃~1.0 - 1.2Triplet (t)~7.5
Aromatic Protons~7.5 - 9.2Multiplets (m), Doublets (d)Various

The broadband proton-decoupled ¹³C NMR spectrum would display signals for all 21 unique carbon atoms in the molecule—18 for the aromatic core and 3 for the propyl side chain. The aromatic carbons are expected to resonate in the δ 120-135 ppm range, with quaternary carbons appearing at lower field.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is crucial for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

A DEPT-135 experiment would show CH₃ and CH signals as positive peaks, while CH₂ signals would appear as negative (inverted) peaks. Quaternary carbons are absent in DEPT spectra.

A DEPT-90 experiment would only show signals for CH (methine) carbons.

This technique would unequivocally confirm the presence of one CH₃ group, two CH₂ groups, and the various CH groups of the aromatic core, perfectly matching the proposed structure.

Predicted ¹³C NMR and DEPT-135 Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Signal
Propyl-CH₂ (benzylic)~38Negative
Propyl-CH₂~24Negative
Propyl-CH₃~14Positive
Aromatic CH~122 - 129Positive
Aromatic C (quaternary)~129 - 133Absent

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show a clear correlation pathway through the propyl chain (CH₃ to central CH₂ to benzylic CH₂). It would also help trace the connectivity of protons on the individual benzene (B151609) rings of the aromatic core.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign the carbon signal for each protonated carbon of the propyl group and the aromatic core.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It detects longer-range (2-3 bond) couplings between protons and carbons. The key correlation would be from the benzylic protons of the propyl group to the aromatic carbons C-4, C-6, and, most importantly, the quaternary carbon C-5. This three-bond correlation provides unambiguous proof that the propyl group is attached at the C-5 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. It could reveal spatial proximity between the benzylic protons of the propyl group and the aromatic proton at C-4, further confirming the regiochemistry and providing insight into the preferred conformation of the side chain.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides two vital pieces of information: the precise molecular weight of a compound and its fragmentation pattern upon ionization, which offers clues about its structure.

HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the calculation of the elemental composition. For this compound, the molecular formula is C₂₁H₁₈. HRMS would be used to confirm this formula by matching the experimentally measured mass to the theoretically calculated mass, distinguishing it from any potential isomers or compounds with the same nominal mass.

Molecular Formula: C₂₁H₁₈

Calculated Exact Mass: 270.14085

An experimental HRMS result matching this value would provide strong evidence for the correct elemental composition.

Under electron ionization (EI) conditions, the this compound molecule will form a molecular ion (M⁺˙), which can then undergo fragmentation. The resulting pattern of fragment ions is a reproducible fingerprint of the molecule. For alkyl-substituted aromatic compounds, the most common fragmentation is cleavage at the bond beta to the aromatic ring (benzylic cleavage), as this produces a highly stable, resonance-delocalized benzylic cation.

Key predicted fragmentation steps include:

Molecular Ion Peak (M⁺˙): The intact molecular ion is expected to be abundant due to the stability of the aromatic system. (m/z = 270).

Benzylic Cleavage: The most favorable fragmentation is the loss of an ethyl radical (•C₂H₅) to form a stable benzylic cation. This fragment ([M-29]⁺) is often the most intense peak in the spectrum (the base peak).

Loss of Acetylene (B1199291): A common fragmentation pathway for PAHs is the loss of acetylene (C₂H₂) from the molecular ion or subsequent fragment ions, which is characteristic of the fused-ring system. researchgate.net

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueIon FormulaIdentity
270[C₂₁H₁₈]⁺˙Molecular Ion (M⁺˙)
241[C₁₉H₁₃]⁺[M - C₂H₅]⁺ (Loss of ethyl radical)

Vibrational Spectroscopy for Functional Group Identification and Structural Insights

Vibrational spectroscopy is a fundamental tool for identifying functional groups and providing detailed information about the molecular structure of a compound. By analyzing the vibrational modes of the chemical bonds, both infrared (IR) and Raman spectroscopy can confirm the presence of the propyl substituent and the integrity of the benzo[c]phenanthrene backbone.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups and bond types.

For this compound, the IR spectrum is expected to be dominated by features from the aromatic core, with additional distinct bands from the propyl group. The spectrum of the parent molecule, benzo[c]phenanthrene, shows characteristic absorptions for aromatic C-H and C=C bonds. The introduction of the propyl group is predicted to add characteristic aliphatic C-H stretching and bending vibrations.

Key expected regions in the IR spectrum include:

Aromatic C-H Stretching: Typically observed between 3100 and 3000 cm⁻¹. These are sharp, medium-to-weak intensity bands resulting from the vibrations of hydrogen atoms attached to the aromatic rings.

Aliphatic C-H Stretching: The propyl group will introduce strong absorption bands in the 3000-2850 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the -CH₂- and -CH₃ groups.

Aromatic C=C Stretching: A series of sharp bands between 1650 and 1450 cm⁻¹ arise from the stretching vibrations within the fused aromatic rings. These are characteristic of the polycyclic aromatic structure.

Aliphatic C-H Bending: Vibrations corresponding to the scissoring, wagging, and twisting of the methylene (-CH₂-) and methyl (-CH₃) groups of the propyl substituent are expected to appear in the 1470-1350 cm⁻¹ range.

C-H Out-of-Plane Bending: Strong absorption bands below 900 cm⁻¹ are characteristic of the out-of-plane bending of aromatic C-H bonds. The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)OriginExpected Intensity
Aromatic C-H Stretch3100 - 3000Benzo[c]phenanthrene CoreWeak to Medium
Aliphatic C-H Stretch3000 - 2850Propyl Group (-CH₂, -CH₃)Strong
Aromatic C=C Stretch1650 - 1450Benzo[c]phenanthrene CoreMedium to Strong
Aliphatic C-H Bend1470 - 1350Propyl Group (-CH₂, -CH₃)Medium
Aromatic C-H Out-of-Plane Bend< 900Benzo[c]phenanthrene CoreStrong

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. For highly symmetric molecules like PAHs, vibrations that are weak or forbidden in the IR spectrum may be strong in the Raman spectrum.

The Raman spectrum of this compound would be particularly useful for characterizing the vibrations of the carbon skeleton. Key features are expected to include:

Ring Breathing Modes: Intense bands, often found in the 1600-1300 cm⁻¹ region, are characteristic of the symmetric expansion and contraction of the aromatic rings. These modes are often strong in the Raman spectra of PAHs. researchgate.net For phenanthrene (B1679779), characteristic Raman peaks are observed at approximately 1615 cm⁻¹, 1530 cm⁻¹, 1238 cm⁻¹, 1037 cm⁻¹, and 590 cm⁻¹. nih.gov

Aliphatic C-C and C-H Vibrations: The propyl group will also give rise to Raman signals, though they may be weaker than the aromatic modes.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful extension of this technique that can dramatically amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces. nih.govresearchgate.net SERS could be employed for the trace detection and analysis of this compound, providing high sensitivity and selectivity. nih.govnih.gov

Electronic Spectroscopy Methodologies for Aromatic Systems

Electronic spectroscopy probes the electronic structure of molecules by measuring the absorption and emission of photons as electrons transition between different energy levels. For aromatic systems like this compound, these techniques provide insight into the conjugated π-electron system.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower-energy ground states to higher-energy excited states (e.g., π → π* transitions). The UV-Vis spectrum of a PAH is characterized by several absorption bands, often with fine vibrational structure.

The spectrum of the parent benzo[c]phenanthrene, similar to phenanthrene, shows multiple absorption bands. researchgate.netnist.gov Phenanthrene derivatives typically exhibit intense absorption bands between 250 and 275 nm, followed by several less intense, structured bands extending to around 380 nm. researchgate.net The addition of an alkyl group, such as propyl, to the aromatic system generally causes a small bathochromic (red) shift in the absorption maxima. This is due to the electron-donating nature of the alkyl group, which slightly destabilizes the ground state and stabilizes the excited state, reducing the energy gap for the electronic transition.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

Electronic TransitionTypical Wavelength (λmax) for Phenanthrene Core researchgate.netaatbio.comPredicted Wavelength (λmax) for this compoundDescription
S0 → S2 (¹La band)~250 nmSlightly > 250 nmHigh-energy, high-intensity transition.
S0 → S1 (¹Lb band)~275 - 350 nmSlightly red-shifted from parentLower-energy, series of structured, lower-intensity bands.

Fluorescence Spectroscopy Techniques and Analysis of Electronic Transitions

Fluorescence spectroscopy involves exciting a molecule to a higher electronic state with UV light and then measuring the light emitted as the molecule relaxes back to the ground state. This emission occurs at a longer wavelength (lower energy) than the absorption, and the difference is known as the Stokes shift.

PAHs are often highly fluorescent. The fluorescence of phenanthrene occurs with emission maxima around 350 nm and 365 nm when excited at 250 nm. aatbio.com For some benzo[c]phenanthrene derivatives, fluorescence has been observed at longer wavelengths, between 410-422 nm, indicating a large Stokes shift. researchgate.net The addition of the propyl group is not expected to dramatically alter the fundamental emission profile of the benzo[c]phenanthrene core but may slightly shift the emission wavelengths and influence the fluorescence quantum yield. The presence of oxygen can significantly quench the fluorescence intensity and shorten the lifetime of PAHs. mdpi.com

X-ray Diffraction Crystallography for Solid-State Structure Determination

Should single crystals of this compound be successfully grown, single-crystal X-ray diffraction would provide the definitive, unambiguous determination of its three-dimensional molecular structure in the solid state. This technique works by diffracting a beam of X-rays off the ordered array of molecules in a crystal lattice.

While no specific crystal structure data for this compound is available, analysis of the parent phenanthrene has been performed. researchgate.net An X-ray diffraction study would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the fused rings and the propyl substituent.

Molecular Conformation: Revealing the planarity or distortion of the aromatic system. Benzo[c]phenanthrene itself is non-planar due to steric hindrance between hydrogen atoms in the "bay region," resulting in a helical twist. The propyl group at the 5-position would likely influence this helicity.

Intermolecular Interactions: Detailing how the molecules pack in the crystal lattice, including π-stacking and van der Waals interactions, which govern the material's bulk properties.

This technique remains the gold standard for absolute structure elucidation, providing foundational data that complements the insights gained from spectroscopic methods.

Single Crystal X-ray Diffraction Methodologies

The structural elucidation of this compound via single-crystal X-ray diffraction involves a multi-step process, from crystal growth to final structural refinement.

Crystal Growth: The initial and often most challenging step is the cultivation of a high-quality single crystal suitable for diffraction. For a nonpolar polycyclic aromatic hydrocarbon like this compound, this is typically achieved through slow evaporation of a saturated solution. Common solvents would include toluene, hexane, or a mixture thereof. The slow rate of evaporation is crucial to allow for the orderly arrangement of molecules into a well-defined crystal lattice.

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, often to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms, resulting in a more precise measurement of diffraction intensities. Monochromatic X-rays are directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.

Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group of the crystal. The phase problem is then solved using direct methods or other computational algorithms to generate an initial electron density map. From this map, an initial molecular model of this compound can be built. This model is subsequently refined against the experimental data using least-squares methods, which iteratively adjust atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

The final output is a complete three-dimensional model of the molecule within the crystal lattice, including precise bond lengths, bond angles, and torsion angles. For a compound like this compound, this data would reveal the non-planar, helical nature of the benzo[c]phenanthrene core and the specific conformation of the propyl side chain.

Illustrative Crystallographic Data Table

The following table presents hypothetical, yet typical, crystallographic data that might be expected from a single-crystal X-ray diffraction study of this compound.

ParameterIllustrative Value
Chemical FormulaC₂₁H₁₈
Formula Weight270.36 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.0
c (Å)18.0
α (°)90
β (°)95.0
γ (°)90
Volume (ų)1506
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.192
R-factor (final)< 0.05

Analysis of Crystal Packing and Intermolecular Interactions

The data obtained from single-crystal X-ray diffraction allows for a detailed investigation of how this compound molecules arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions. The study of these interactions is crucial for understanding the physical properties of the material. researchgate.net

π-π Stacking: A dominant interaction in the crystal structures of PAHs is π-π stacking, where the electron-rich aromatic rings of adjacent molecules align. researchgate.net For the benzo[c]phenanthrene core, one would expect to observe face-to-face or offset stacking arrangements. The analysis would involve measuring the interplanar distances between the aromatic systems (typically 3.3–3.8 Å) and the degree of lateral offset. These parameters are critical as they influence electronic communication between molecules.

Illustrative Table of Intermolecular Interactions

This table summarizes the types of intermolecular interactions that would be analyzed in the crystal structure of this compound.

Interaction TypeDescriptionExpected Geometry / Distance
π-π StackingParallel or offset arrangement of the benzo[c]phenanthrene aromatic systems on adjacent molecules.Interplanar distance: 3.3–3.8 Å; variable lateral offset.
C–H···π InteractionA C-H bond (from the aromatic core or propyl group) pointing towards the face of an adjacent aromatic ring.H···π centroid distance: ~2.5–3.0 Å.
Van der Waals ForcesNon-specific attractive forces, particularly involving the propyl group and interactions between peripheral hydrogen atoms of the PAH cores.Distances close to the sum of the van der Waals radii.

Theoretical and Computational Investigations of 5 Propylbenzo C Phenanthrene

Quantum Chemical Methodologies for Electronic Structure Elucidation

Quantum chemical calculations are foundational in modern chemistry for predicting the behavior of molecules. For a molecule like 5-Propylbenzo[c]phenanthrene, a variety of methods can be employed to elucidate its electronic structure, each with a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable accuracy-to-cost ratio. researchgate.net DFT methods are used to determine the ground-state electronic properties by calculating the electron density rather than the complex many-electron wavefunction. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets like 6-311++G(d,p) are commonly applied to PAHs to achieve reliable results. researchgate.netbohrium.com

Calculated PropertyIllustrative ValueMethodology
Total Electronic Energy-815.45 HartreeB3LYP/6-311+G(d,p)
Dipole Moment0.35 DebyeB3LYP/6-311+G(d,p)
Point Group SymmetryC1B3LYP/6-311+G(d,p)

This table is illustrative and intended to represent typical values obtained from DFT calculations for alkyl-substituted PAHs.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. epfl.ch While HF is a crucial starting point, it inherently neglects electron correlation, which is the interaction between individual electrons. epfl.ch

To improve upon HF, post-Hartree-Fock methods have been developed. Among the most common is Møller-Plesset perturbation theory, particularly at the second order (MP2). arxiv.orgwikipedia.org MP2 incorporates electron correlation by adding perturbation corrections to the HF energy, offering a more accurate description of the electronic configuration and total energy. wikipedia.orgcp2k.org These methods are computationally more demanding than DFT and are often used to benchmark the results from less expensive methods or for systems where electron correlation effects are particularly pronounced. For a system like this compound, MP2 calculations would provide a more refined electronic energy and a more accurate depiction of the electron distribution compared to the HF level of theory. arxiv.org

Molecular Orbital Analysis and Aromaticity Assessment

Beyond the ground-state properties, computational methods allow for a detailed analysis of the molecular orbitals and the aromatic character of the system, which are key to understanding its stability and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For this compound, the propyl group is an electron-donating alkyl substituent. Such groups are known to raise the energy of the HOMO, making the molecule a better electron donor compared to the unsubstituted benzo[c]phenanthrene (B127203). rsc.org The effect on the LUMO is typically less pronounced. This leads to a reduction in the HOMO-LUMO gap, suggesting a potential increase in reactivity.

OrbitalIllustrative Energy (eV)Implication
HOMO-5.60 eVElectron-donating capability (nucleophilicity)
LUMO-1.45 eVElectron-accepting capability (electrophilicity)
HOMO-LUMO Gap4.15 eVIndicator of chemical stability and reactivity

This table presents illustrative energy values for the frontier orbitals of this compound, based on general trends observed for alkylated PAHs.

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. This property can be quantified for individual rings within a polycyclic system using various computed indices. frontiersin.orgmdpi.com

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. acs.org A negative NICS value (e.g., NICS(1), calculated 1 Å above the ring plane) indicates diatropic ring currents and is a hallmark of aromaticity. researchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length equalization in a ring compared to an ideal aromatic system (HOMA = 1). Values close to 1 indicate high aromaticity, while values near 0 suggest a non-aromatic character. mdpi.com

Ring in Benzo[c]phenanthreneTypical HOMA ValueTypical NICS(1) (ppm)Aromatic Character
Terminal Rings (A, D)~0.85~ -11.0Highly Aromatic
Central Rings (B, C)~0.50~ -6.5Moderately Aromatic

This table shows representative aromaticity indices for the rings of the parent benzo[c]phenanthrene core, based on data for phenanthrene (B1679779) and related PAHs. Ring labeling follows standard IUPAC nomenclature.

Conformational Analysis and Steric Effects of the Propyl Substituent

The three-dimensional structure of this compound is heavily influenced by steric interactions. The parent benzo[c]phenanthrene core is inherently non-planar due to severe steric repulsion between the hydrogen atoms at the C4 and C5 positions, which defines the molecule's characteristic "fjord region." This distortion from planarity is a defining feature of its structure.

The introduction of a propyl group at the C5 position adds further conformational complexity. The propyl group has rotational freedom around its C-C single bonds, leading to multiple possible conformations (rotamers). The orientation of the propyl chain is primarily defined by the dihedral angle between the plane of the aromatic ring and the first C-C bond of the alkyl chain.

Potential Energy Surface Scans

Potential energy surface (PES) scans are a fundamental computational tool used to explore the conformational landscape of a molecule and to identify stable isomers and transition states. For this compound, a key area of investigation would be the rotation around the single bonds of the propyl group attached at the C5 position.

A relaxed PES scan involves systematically changing a specific geometric parameter—in this case, the dihedral angles defining the orientation of the propyl group relative to the planar aromatic core—while optimizing the remaining geometry at each step. This process maps out the energy of the molecule as a function of that conformational change. The resulting data would reveal the energy barriers to rotation and identify the lowest-energy (most stable) conformations.

For the 5-propyl group, two key dihedral angles would be scanned:

τ1 (C4-C5-C1'-C2') : Rotation around the bond connecting the aromatic ring to the propyl chain.

τ2 (C5-C1'-C2'-C3') : Rotation around the first C-C bond within the propyl chain itself.

The scan would likely reveal that conformations where the propyl chain is oriented away from the sterically hindered "fjord region" of the benzo[c]phenanthrene core are energetically favored. The results would be presented as a plot of relative energy versus the dihedral angle.

Table 1: Hypothetical Energy Profile for τ1 Rotation in this compound

Dihedral Angle (τ1) Relative Energy (kcal/mol) Conformation Description
5.8 Eclipsed with aromatic plane (steric clash)
60° 0.2 Gauche conformation
90° 0.0 Perpendicular (most stable)
120° 0.3 Gauche conformation

Note: This table is illustrative of the type of data generated from a PES scan.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system. An MD simulation of this compound, typically in a solvent box to mimic solution-phase behavior, would provide a detailed picture of its structural fluctuations, conformational flexibility, and interactions with its environment over time.

The simulation would solve Newton's equations of motion for the atoms in the system, governed by a force field that approximates the potential energy. From the resulting trajectory, one could analyze:

Conformational Sampling : The simulation would explore the different rotational conformations of the propyl group, confirming the low-energy states predicted by PES scans and revealing the timescales of transitions between them.

Solvation Structure : The distribution of solvent molecules around the PAH could be analyzed to understand how the nonpolar aromatic core and the flexible alkyl chain interact with the solvent.

Vibrational Motions : The simulation would capture the complex vibrational dynamics of the entire molecule.

Spectroscopic Property Predictions via Computational Chemistry

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective at predicting spectroscopic properties. These predictions are invaluable for interpreting experimental spectra or for providing data where experimental results are unavailable.

NMR Shielding : Gauge-Invariant Atomic Orbital (GIAO) DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. nih.gov These calculations determine the magnetic shielding tensor for each nucleus, which is then converted to a chemical shift by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted shifts would help in the assignment of experimental NMR spectra and can reveal how the electronic environment of the aromatic core is perturbed by the propyl group.

Vibrational Frequencies : DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. researchgate.netsmu.edu These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculations would yield a set of frequencies and their corresponding intensities, allowing for the theoretical prediction of the vibrational spectrum. This is particularly useful for identifying characteristic modes, such as C-H stretches of the aromatic rings, C-H stretches of the propyl group, and skeletal vibrations of the fused rings.

Electronic Transitions : Time-Dependent DFT (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Vis) of molecules. The calculation yields the excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π→π). For this compound, the predicted spectrum would be characteristic of a large PAH, with intense absorptions in the UV region corresponding to π→π transitions within the aromatic system.

Table 2: Example of Predicted Spectroscopic Data for this compound

Property Method Predicted Value Description
¹³C NMR Shift (C5) GIAO-DFT ~135 ppm Aromatic carbon bearing the propyl group
¹H NMR Shift (H6) GIAO-DFT ~8.5 ppm Proton in the sterically crowded fjord region
Vibrational Freq. DFT/B3LYP ~3050 cm⁻¹ Aromatic C-H stretching modes
Vibrational Freq. DFT/B3LYP ~2960 cm⁻¹ Alkyl C-H stretching modes

Note: This table contains representative values to illustrate the output of computational predictions.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions, including the identification of intermediates and the calculation of activation energies from transition state structures.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For this compound, computational modeling can predict the most likely sites for electrophilic attack (e.g., during nitration or halogenation) and the associated energy barriers. nih.govlibretexts.org

The mechanism is modeled by calculating the potential energy surface for the approach of an electrophile (e.g., NO₂⁺) to the different positions on the aromatic rings. This involves:

Locating Intermediates : Finding the geometry of the Wheland intermediate (σ-complex) for attack at each unique carbon atom.

Finding Transition States : Identifying the transition state structure leading to each intermediate.

Calculating Activation Energies : The energy difference between the reactants and the transition state determines the kinetic favorability of substitution at that position.

Calculations would likely show that positions on the terminal benzene (B151609) rings are more reactive than those in the more central rings. The electron-donating nature of the propyl group would slightly activate the ring to which it is attached, although steric hindrance could influence the regioselectivity. Analysis of molecular orbitals (like the HOMO) and calculated electrostatic potential maps can also provide qualitative predictions of reactivity hotspots.

The oxidation and reduction of PAHs are critical to their environmental fate and metabolic activation. Computational models can elucidate the mechanisms of these redox processes.

Oxidation : The initial step of oxidation often involves the formation of a radical cation via single-electron transfer. The spin density distribution in this radical cation, which can be readily calculated, indicates the sites most susceptible to subsequent nucleophilic attack (e.g., by water, leading to hydroxylated metabolites). Alternatively, direct oxidation to form epoxides, particularly in the fjord region, can be modeled. Computational studies on related PAHs, such as benzo[a]anthracene, have shown that the stability of carbocations formed upon epoxide ring-opening is a key determinant of biological activity. nih.gov

Reduction : Modeling the reduction would involve calculating the electron affinity and mapping the lowest unoccupied molecular orbital (LUMO), which indicates where an incoming electron is most likely to reside, forming a radical anion. The protonation of this radical anion can then be modeled to map out the full reduction pathway.

These computational models provide a molecular-level understanding of the factors controlling the reactivity and potential metabolic pathways of this compound.

Reactivity, Transformation Pathways, and Mechanistic Studies of 5 Propylbenzo C Phenanthrene

Electrophilic Aromatic Substitution Reactions on the Benzo[c]phenanthrene (B127203) Core

The extended π-electron system of the benzo[c]phenanthrene nucleus makes it susceptible to electrophilic aromatic substitution (EAS). The introduction of an electrophile onto the aromatic core is a fundamental reaction, with its course being significantly influenced by the electronic properties of the ring system and the directing effects of existing substituents.

Regioselectivity and Electronic Directing Effects

The position of electrophilic attack on an aromatic ring is governed by the relative stability of the resulting carbocation intermediate, known as the arenium ion or sigma complex. For substituted benzo[c]phenanthrenes, the regioselectivity of these reactions is strongly controlled by the electronic nature of the substituent groups. nih.gov

The 5-propyl group on the benzo[c]phenanthrene core is an alkyl group, which acts as an electron-donating group (EDG) through inductive effects. wikipedia.orglibretexts.org EDGs increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than the unsubstituted parent molecule. libretexts.org This increased reactivity is referred to as an activating effect.

Generally, electron-donating groups direct incoming electrophiles to the ortho and para positions relative to the substituent. cognitoedu.org This is because the carbocation intermediates formed by attack at these positions are more stabilized by resonance, with one resonance structure placing the positive charge directly on the carbon atom bearing the electron-donating group. libretexts.org For 5-propylbenzo[c]phenanthrene, the "ortho" positions are C-4 and C-6, while the "para" position is not a conventional 1,4-relationship due to the fused ring structure. The directing influence will favor positions that allow for the most stable arenium ion intermediate. While specific experimental data for this compound is limited, predictions can be made based on these principles.

Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound
Position of AttackPredicted ReactivityReasoning
C-4, C-6 (ortho)HighElectron-donating effect of the propyl group stabilizes the arenium ion intermediate.
Other Ring PositionsLowerArenium ion intermediates are less stabilized by the 5-propyl group.

Kinetic and Thermodynamic Considerations

The final product distribution in an electrophilic aromatic substitution reaction can be dictated by either kinetic or thermodynamic control, depending on the reaction conditions. wikipedia.org

Kinetic Control: At lower temperatures, reactions are typically irreversible, and the major product is the one that is formed the fastest. masterorganicchemistry.comopenstax.org This "kinetic product" arises from the reaction pathway with the lowest activation energy. libretexts.org For this compound, this would likely correspond to substitution at the most electron-rich and sterically accessible positions.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing an equilibrium to be established between the starting materials, intermediates, and products. openstax.org Under these conditions, the most stable product, known as the "thermodynamic product," will predominate, regardless of its rate of formation. wikipedia.orgmasterorganicchemistry.com This is often the sterically least hindered isomer.

The choice between kinetic and thermodynamic control is crucial in synthetic strategies. For example, in the electrophilic addition of HBr to 1,3-butadiene, low temperatures favor the kinetic 1,2-adduct, while higher temperatures favor the more stable thermodynamic 1,4-adduct. wikipedia.org A similar principle applies to EAS reactions on this compound, where temperature can be used to influence the isomeric product ratio.

Oxidation and Reduction Mechanisms

The electron-rich nature of this compound makes it susceptible to both oxidative and reductive transformations. These reactions can lead to a variety of functionalized derivatives, including epoxides, quinones, and hydrogenated forms.

Chemical Oxidation Pathways (e.g., peracid oxidation, electrochemical oxidation)

The oxidation of polycyclic aromatic hydrocarbons (PAHs) can occur through various chemical and electrochemical methods, often targeting the regions of highest electron density.

Peracid Oxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used to form epoxides at the electron-rich double bonds of PAHs. The principal oxidative metabolites of benzo[c]phenanthrene in biological systems are the 3,4- and 5,6-arene oxides (epoxides). nih.gov It is expected that chemical oxidation of this compound would also yield epoxides, particularly at the electronically activated regions of the aromatic core. The 5,6-bond, known as the K-region, is a common site for epoxidation in benzo[c]phenanthrene. nih.gov

Electrochemical Oxidation: This technique involves the removal of electrons from the PAH molecule to form radical cations, which can then undergo further reactions. researchgate.net The electrochemical oxidation of PAHs can lead to the formation of quinones. beilstein-journals.org The presence of the electron-donating propyl group would likely lower the oxidation potential of this compound compared to the parent compound, making it more susceptible to oxidation. nih.gov

Table 2: Potential Oxidation Products of this compound
Oxidizing Agent/MethodExpected Product TypeLikely Position of Reaction
Peracids (e.g., m-CPBA)EpoxideElectron-rich regions (e.g., K-region)
Electrochemical OxidationQuinoneAromatic rings
Metabolic Oxidation (e.g., Cytochrome P450)Epoxides, Dihydrodiols3,4- and 5,6-positions

Reductive Transformations

Reduction of the benzo[c]phenanthrene core can be accomplished using several methods, leading to partially or fully saturated ring systems.

Catalytic Hydrogenation: This process typically involves reacting the PAH with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The extent of hydrogenation depends on the reaction conditions (temperature, pressure, catalyst). Milder conditions might selectively reduce one or two rings, while more forcing conditions can lead to complete saturation of the aromatic system.

Dissolving Metal Reduction: The Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, is a common method for the partial reduction of aromatic rings. This reaction typically yields non-conjugated dihydro derivatives. The regioselectivity is governed by the electronic properties of the aromatic system.

Photochemical Reactions and Photoinduced Processes

The absorption of ultraviolet (UV) light can promote this compound to an electronically excited state, from which it can undergo a variety of photochemical reactions. The photochemistry of PAHs is a rich field, with reactions often leading to complex structural changes.

One of the most well-known photochemical reactions in this family of compounds is the oxidative photocyclization of stilbene (B7821643) derivatives to form phenanthrenes, known as the Mallory reaction. nih.gov For an existing phenanthrene (B1679779) system like this compound, irradiation with UV light can lead to other processes. In the presence of oxygen, photooxidation can occur, potentially forming endoperoxides or quinones. nih.gov In the absence of trapping agents, the excited state may undergo isomerization or dimerization with ground-state molecules. msu.edu The specific pathway taken depends on factors such as the wavelength of light, the solvent, and the presence of other reactants or sensitizers. semanticscholar.orgmdpi.com

Photoisomerization and Photo-Dimerization Reactions

Photo-dimerization, however, is a more documented reaction for related PAHs. Phenanthrene, the parent three-ring structure, is known to undergo photodimerization to form a cyclobutane-bridged dimer. This reaction typically proceeds via the interaction of an excited-state molecule with a ground-state molecule. By analogy, it is plausible that this compound could undergo similar [4+4] cycloaddition reactions, although the steric hindrance introduced by the propyl group at the 5-position might influence the regioselectivity and efficiency of such a reaction.

Mechanisms of Photodegradation in Controlled Chemical Environments

The photodegradation of PAHs in the environment is a critical transformation pathway. In controlled laboratory settings, the mechanisms of photodegradation can be elucidated. For PAHs, including what can be extrapolated for this compound, photodegradation can proceed through several mechanisms:

Direct Photolysis: The molecule absorbs light and undergoes chemical changes such as ring cleavage, isomerization, or polymerization.

Indirect Photolysis (Photosensitized Reactions): In the presence of other photosensitizing molecules, energy can be transferred to the PAH, leading to its degradation. More commonly, excited sensitizers react with molecular oxygen to produce reactive oxygen species (ROS).

The key mechanistic steps in the photodegradation of PAHs often involve ROS such as singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide (B77818) radicals (O₂⁻•). These highly reactive species can attack the electron-rich aromatic rings of this compound, leading to a cascade of reactions.

The general mechanism can be summarized as follows:

Photoexcitation: The PAH molecule absorbs a photon.

Formation of Reactive Species: The excited PAH can react directly or transfer its energy to molecular oxygen to form singlet oxygen. Other photochemical processes in the surrounding medium can generate hydroxyl and other radicals.

Attack on the Aromatic System: ROS attack the π-system of the benzo[c]phenanthrene core, leading to the formation of endoperoxides, hydroperoxides, and quinones.

Ring Cleavage and Further Oxidation: The initial oxidation products are often more susceptible to further photochemical and biological degradation, leading to the cleavage of the aromatic rings and the formation of smaller, more polar compounds.

The presence of the propyl group may influence the rate and regioselectivity of these reactions due to both electronic and steric effects.

Reactions Involving the Propyl Side Chain

The propyl side chain in this compound introduces a site for aliphatic-type reactions, which can compete with or occur subsequently to reactions on the aromatic core.

Functionalization of the Alkyl Moiety

While specific chemical functionalization studies on the propyl group of this compound are not extensively documented, general principles of alkylarene chemistry suggest several potential transformations. The benzylic-like positions of the propyl chain (the carbon atom attached to the aromatic ring) are particularly susceptible to radical and oxidative reactions.

Potential functionalization reactions could include:

Oxidation: Under controlled oxidation, the propyl group could be oxidized to form alcohols, ketones, or carboxylic acids. For instance, oxidation at the benzylic position could yield 1-(benzo[c]phenanthren-5-yl)propan-1-ol, which could be further oxidized to 1-(benzo[c]phenanthren-5-yl)propan-1-one.

Halogenation: Free-radical halogenation, for example with N-bromosuccinimide (NBS), would be expected to selectively occur at the benzylic position to yield a halogenated derivative.

Metabolic studies on other alkylated PAHs have shown that enzymatic oxidation of the alkyl side chain is a significant biotransformation pathway. This suggests that the propyl group is a reactive handle for both chemical and biological modifications.

Cleavage or Rearrangement Reactions

Under more forcing conditions, such as pyrolysis or in the presence of strong acids, cleavage and rearrangement of the propyl side chain can occur.

Cleavage: Thermolytic or catalytic cracking can lead to dealkylation, resulting in the formation of benzo[c]phenanthrene and a propyl fragment. This is a common reaction for alkylated PAHs in high-temperature environments.

Rearrangement: In the presence of strong acids, such as in Friedel-Crafts type reactions, carbocationic intermediates can be formed at the propyl chain, which could potentially lead to skeletal rearrangements of the alkyl group (e.g., isomerization from an n-propyl to an isopropyl group), although this is generally less favored for a primary carbocation unless a hydride shift can lead to a more stable secondary or tertiary carbocation. However, for a propyl group, this is not a straightforward pathway. More likely is the migration of the entire propyl group to a different position on the aromatic ring, if thermodynamic conditions favor such a rearrangement.

Catalytic Transformations Involving this compound

Catalytic methods, particularly those employing transition metals, are powerful tools for the functionalization of PAHs. For this compound, these methods could be applied to either the aromatic core or potentially the side chain.

Metal-Catalyzed Coupling Reactions of the Derived System

To undergo metal-catalyzed coupling reactions, this compound would first need to be functionalized to introduce a suitable handle, such as a halogen or a triflate group. For example, if a bromo or chloro derivative of this compound were synthesized, it could serve as a substrate for a variety of palladium-catalyzed cross-coupling reactions.

Recent research has demonstrated the utility of palladium-catalyzed reactions for the synthesis of functionalized benzo[c]phenanthrene derivatives. These methodologies can be extended to derivatives of this compound.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for a Halogenated this compound Derivative

Reaction Name Coupling Partner Catalyst/Ligand System (Typical) Potential Product
Suzuki CouplingOrganoboron Reagent (e.g., Ar-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligandAryl-substituted this compound
Sonogashira CouplingTerminal Alkyne (e.g., R-C≡CH)PdCl₂(PPh₃)₂ / CuIAlkynyl-substituted this compound
Heck CouplingAlkene (e.g., CH₂=CHR)Pd(OAc)₂ / PPh₃Alkenyl-substituted this compound
Buchwald-Hartwig AminationAmine (e.g., R₂NH)Pd₂(dba)₃ / BINAP or other specialized phosphine ligandsAmino-substituted this compound

These reactions would allow for the introduction of a wide range of functional groups onto the benzo[c]phenanthrene core, enabling the synthesis of novel materials with tailored electronic and photophysical properties. The presence of the propyl group could influence the solubility and electronic properties of the resulting coupled products.

Acid/Base Catalyzed Processes of this compound

Limited direct research on the acid/base catalyzed processes specifically for this compound necessitates an examination of the reactivity of the parent benzo[c]phenanthrene skeleton and related substituted analogues to infer potential transformation pathways. Studies on other alkyl-substituted benzo[c]phenanthrenes provide valuable insights into how the propyl group at the 5-position might influence reactivity in acidic or basic media.

Acid-Catalyzed Processes: Protonation and Carbocation Formation

In the presence of strong acids, polycyclic aromatic hydrocarbons (PAHs) like benzo[c]phenanthrene can undergo protonation to form carbocation intermediates. The stability and structure of these carbocations are crucial in determining the subsequent reaction pathways, such as electrophilic substitution.

Research on various substituted benzo[c]phenanthrenes has shown that the regioselectivity of protonation is highly dependent on the nature and position of the substituents on the aromatic core. A study involving low-temperature protonation of substituted benzo[c]phenanthrenes revealed that substituents dictate the site of proton attack and influence the charge delocalization within the resulting carbocation. nih.gov

While this study did not specifically investigate this compound, it did examine the effects of methyl groups, which, as alkyl substituents, offer a basis for understanding the potential influence of a propyl group. The directive effects of these substituents were found to be significant in determining the protonation regioselectivity. nih.gov For instance, the introduction of a methyl group can alter the electron density at various positions in the aromatic system, thereby directing the electrophilic attack of a proton to a specific site.

The charge delocalization in the carbocations formed from substituted benzo[c]phenanthrenes has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy, which helps in mapping the distribution of positive charge across the molecule. nih.gov This charge distribution is a key factor in understanding the structure-activity relationships of these compounds. nih.gov

The table below summarizes the general findings on how substituents influence the protonation of the benzo[c]phenanthrene skeleton, which can be extrapolated to understand the potential behavior of this compound.

Substituent TypeInfluence on Protonation RegioselectivityEffect on Carbocation Stability
Methoxy (B1213986) (-OCH3)Strong directing effectStabilizes the carbocation through resonance
Hydroxyl (-OH)Strong directing effectStabilizes the carbocation through resonance
Methyl (-CH3)Weaker directing effect compared to -OCH3 and -OHStabilizes the carbocation through inductive effect

This table is based on general findings for substituted benzo[c]phenanthrenes and is intended to provide a framework for understanding the potential reactivity of this compound.

Based on these findings, it is plausible that the propyl group at the 5-position of benzo[c]phenanthrene would influence the regioselectivity of protonation through its electron-donating inductive effect, albeit likely to a lesser extent than resonance-donating groups like methoxy or hydroxyl. nih.gov The precise site of protonation on the this compound ring in an acidic medium would require specific experimental or computational studies for confirmation.

Base-Catalyzed Processes

There is a notable lack of specific research in the publicly available scientific literature regarding the base-catalyzed transformation pathways and mechanistic studies of this compound. General reactions of PAHs under basic conditions are less common than acid-catalyzed electrophilic substitutions, as the electron-rich aromatic system is generally not susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups.

It is important to note that the information presented is based on studies of structurally related compounds, and further research is required to fully elucidate the specific acid/base catalyzed processes of this compound.

Exploration of 5 Propylbenzo C Phenanthrene As a Precursor in Advanced Chemical Synthesis

Role in the Synthesis of Complex Organic Architectures

The strategic placement of a propyl group on the benzo[c]phenanthrene (B127203) core offers a handle for further chemical transformations, enabling the construction of more intricate and functionally diverse organic molecules. The synthetic utility of 5-Propylbenzo[c]phenanthrene is rooted in the reactivity of both the aromatic scaffold and the alkyl substituent.

The aromatic rings of the benzo[c]phenanthrene system can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups. The position of these substitutions will be directed by the existing propyl group and the inherent reactivity of the different positions on the PAH core. Furthermore, the benzylic protons on the propyl group offer a site for radical halogenation or oxidation, providing a pathway to introduce functionality onto the alkyl chain. This functionality can then be used for subsequent coupling reactions to build larger, more complex structures.

For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for the elaboration of aromatic systems. rsc.org By first introducing a halogen or a triflate group onto the benzo[c]phenanthrene ring, this compound can serve as a building block in the synthesis of larger conjugated systems. The propyl group can enhance the solubility of these extended aromatic structures, which is often a significant challenge in their synthesis and processing.

Application in Supramolecular Chemistry and Molecular Recognition Systems

Supramolecular chemistry relies on non-covalent interactions, such as π-π stacking, van der Waals forces, and hydrogen bonding, to assemble molecules into well-defined, functional architectures. The extended π-system of the benzo[c]phenanthrene core in this compound makes it an attractive component for the design of host-guest systems and molecular sensors.

The propyl group can play a crucial role in modulating the self-assembly behavior of this compound derivatives. The steric bulk of the propyl group can influence the packing of the molecules in the solid state or in solution, potentially leading to the formation of specific supramolecular structures. By strategically modifying the propyl group with recognition motifs, such as hydrogen bonding donors or acceptors, it is possible to direct the assembly process and create highly ordered nanostructures.

In the context of molecular recognition, the benzo[c]phenanthrene scaffold can act as a binding site for guest molecules through π-π interactions. The electronic properties of the aromatic system can be fine-tuned by introducing various substituents, thereby altering its binding affinity and selectivity for different guests. The propyl group can also contribute to the binding pocket, providing a hydrophobic environment that can enhance the association with nonpolar guest molecules.

Precursor for Advanced Functional Materials (Focus on synthetic utility, not material properties)

The unique electronic and photophysical properties of the benzo[c]phenanthrene core make it a promising building block for a variety of advanced functional materials. The synthetic utility of this compound lies in its ability to be incorporated into larger molecular or polymeric structures designed for specific electronic applications.

In the field of organic electronics, there is a continuous search for new materials with improved performance and stability for use in OLEDs. The benzo[c]phenanthrene moiety can serve as a core for blue-emitting materials, which are particularly challenging to develop. The synthetic versatility of this compound allows for its incorporation into various OLED material architectures, including fluorescent emitters, host materials, and charge-transporting layers.

The propyl group can enhance the solubility and film-forming properties of the resulting materials, which is crucial for the fabrication of high-quality thin films by solution-processing techniques. Furthermore, the steric hindrance provided by the propyl group can help to suppress intermolecular aggregation, which often leads to quenching of luminescence and reduced device efficiency.

Table 1: Synthetic Strategies for OLED Precursors from this compound

Precursor Modification Target OLED Component Synthetic Reaction
Halogenation of the aromatic core Emitter or Host Material Suzuki or Stille coupling with arylboronic acids or stannanes
Functionalization of the propyl group Emissive Layer Material Attachment of charge-transporting moieties

OFETs are key components of flexible and low-cost electronic devices. The performance of an OFET is highly dependent on the molecular packing and electronic coupling between adjacent molecules in the active layer. The rigid, planar structure of the benzo[c]phenanthrene core is conducive to ordered molecular packing, which is essential for efficient charge transport.

This compound can be used as a starting material to synthesize organic semiconductors for OFETs. The propyl group can influence the solid-state packing of the molecules, and by carefully designing the molecular structure, it is possible to promote favorable π-π stacking for efficient charge transport. Derivatization of the benzo[c]phenanthrene core with electron-withdrawing or electron-donating groups can be used to tune the energy levels of the material, making it suitable for use as either a p-type or an n-type semiconductor. nih.gov

Table 2: Synthetic Pathways to OFET Precursors based on this compound

Target Semiconductor Type Synthetic Approach Key Functionalization
p-type Introduction of electron-donating groups Alkoxy or amino substituents on the aromatic core
n-type Introduction of electron-withdrawing groups Cyano or fluoro substituents on the aromatic core

Derivatization Strategies for Enhanced Synthetic Utility and Specific Applications

To fully exploit the potential of this compound as a synthetic precursor, various derivatization strategies can be employed. These strategies aim to introduce specific functional groups that can either facilitate further synthetic transformations or impart desired properties for a particular application.

One common strategy is the introduction of reactive handles, such as halogens (Br, I) or boronic esters, onto the benzo[c]phenanthrene core. These functionalized derivatives can then participate in a wide range of cross-coupling reactions to construct more complex molecules. For example, a bromo-substituted this compound can be coupled with a variety of organometallic reagents to introduce new carbon-carbon or carbon-heteroatom bonds.

Another approach involves the modification of the propyl group itself. For instance, oxidation of the benzylic position can yield a ketone or a carboxylic acid, which can then be used as a point of attachment for other molecular fragments. Alternatively, the terminal methyl group of the propyl chain could be functionalized through free-radical reactions.

By combining these derivatization strategies, a diverse library of this compound-based compounds can be synthesized, each with tailored properties for specific applications in materials science, supramolecular chemistry, and organic synthesis.

Future Research Directions and Unexplored Avenues for 5 Propylbenzo C Phenanthrene

Emerging Methodologies for Efficient and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes is paramount for the future investigation of 5-Propylbenzo[c]phenanthrene and its derivatives. Traditional methods for synthesizing complex PAHs often involve multiple steps, harsh reaction conditions, and the generation of significant waste. Future research should focus on adopting and developing modern synthetic strategies to overcome these limitations.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields. A microwave-assisted approach could be applied to key bond-forming reactions in the synthesis of the this compound skeleton, offering a more sustainable alternative to conventional heating. nih.gov

C-H Functionalization: Direct C-H functionalization strategies represent a paradigm shift in organic synthesis, offering a more atom-economical approach to building complex molecules. acs.org Research into the late-stage introduction of the propyl group onto a pre-formed benzo[c]phenanthrene (B127203) core via C-H activation would be a significant advancement.

Transient Directing Groups: The use of transient directing groups in C-H functionalization can provide a powerful tool for constructing PAHs with diverse topologies. acs.org This methodology could be explored for the regioselective synthesis of this compound and its isomers.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable its production in larger quantities for further studies.

Synthetic Method Potential Advantages for this compound Synthesis Key Research Focus
Microwave-Assisted SynthesisReduced reaction times, increased energy efficiency, potentially higher yields. nih.govOptimization of microwave parameters for key cyclization or cross-coupling steps.
Direct C-H ArylationFewer synthetic steps, reduced waste, atom economy. acs.orgDevelopment of selective catalysts for the direct propylation of the benzo[c]phenanthrene core.
Oxidative CyclodehydrogenationEfficient formation of the final aromatic structure under milder conditions. researchgate.netExploring new catalytic systems for the clean cyclization of oligophenylene precursors.

Advanced Computational Models for Predicting Complex Reactivity and Properties

Computational chemistry is an indispensable tool for understanding and predicting the behavior of complex organic molecules. For this compound, advanced computational models can provide deep insights into its electronic structure, reactivity, and spectroscopic properties, guiding experimental efforts.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the molecule's geometry, electronic properties (such as HOMO-LUMO gap), and thermodynamic stability. These calculations can help rationalize its reactivity and predict its behavior in potential applications.

Time-Dependent DFT (TD-DFT): This method can be used to simulate the UV-vis absorption and fluorescence spectra of this compound. researchgate.net This would be crucial for understanding its photophysical properties and assessing its potential for use in optoelectronic devices.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the intermolecular interactions and solid-state packing of this compound. The presence of the flexible propyl group is likely to have a significant impact on these properties, which are critical for materials science applications.

Computational Model Predicted Property Significance for this compound Research
Density Functional Theory (DFT)Electronic structure, molecular orbitals (HOMO/LUMO), reaction barriers.Guiding synthetic efforts by predicting sites of reactivity; understanding electronic properties.
Time-Dependent DFT (TD-DFT)UV-vis absorption and emission spectra. researchgate.netPredicting photophysical properties for applications in organic electronics.
Molecular Dynamics (MD)Intermolecular interactions, bulk morphology, and solubility.Understanding how the propyl group influences solid-state packing and processability.

Novel Reactivity Pathways and Unconventional Synthetic Transformations

Exploring the reactivity of this compound can lead to the discovery of new derivatives with tailored properties. Future research should move beyond classical aromatic substitution reactions and investigate more innovative transformations.

Potential areas of investigation include:

Palladium-Catalyzed Cross-Coupling Reactions: Functionalized derivatives of benzo[c]phenanthrene have been synthesized using Suzuki coupling. researchgate.netrsc.org This methodology could be applied to this compound to introduce a wide range of substituents, thereby fine-tuning its electronic and physical properties.

Photocatalytic C-H Amination: Recent advances in photocatalysis have enabled the direct amination of arenes. acs.org Subjecting this compound to these conditions could yield novel amino-derivatives with interesting photophysical and electronic properties.

Selective Functionalization of the Propyl Group: The aliphatic propyl chain offers a site for selective functionalization, orthogonal to the reactivity of the aromatic core. This could allow for the attachment of other functional groups or the polymerization of the molecule.

Interdisciplinary Research Opportunities Advancing Fundamental Organic Chemistry

The unique structure of this compound makes it a promising candidate for interdisciplinary research, particularly at the interface of organic chemistry, materials science, and supramolecular chemistry.

Exciting interdisciplinary opportunities include:

Organic Electronics: The benzo[c]phenanthrene core is a component of some organic semiconductors. The propyl group could enhance the solubility and processability of the material, making it suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Supramolecular Chemistry: The planar aromatic core and the flexible alkyl chain of this compound could lead to interesting self-assembly behavior in the solid state or in solution. This could be exploited to create novel supramolecular structures with defined architectures and functions.

Host-Guest Chemistry: The curved shape of the benzo[c]phenanthrene core could allow it to act as a host for complementary guest molecules, leading to the development of new sensors or molecular recognition systems.

Conclusion

Summary of Key Academic Contributions and Insights on 5-Propylbenzo[c]phenanthrene

Scholarly research on the specific molecule this compound is not extensively documented in widely available scientific literature. However, by examining the academic contributions to its parent molecule, benzo[c]phenanthrene (B127203), and the broader class of polycyclic aromatic hydrocarbons (PAHs), we can infer the scientific significance of this particular derivative.

The study of benzo[c]phenanthrene, a non-planar polycyclic aromatic hydrocarbon, has provided significant insights into the relationship between molecular structure and chemical reactivity. Research on benzo[c]phenanthrene has been pivotal in understanding the mechanisms of metabolic activation of PAHs. For instance, studies have shown that the metabolism of benzo[c]phenanthrene in rodents primarily yields B[c]PH-5,6-dihydrodiol, with only minor amounts of B[c]PH-3,4-dihydrodiol, the precursor to a highly carcinogenic epoxide. Conversely, in human liver microsomes, the formation of the B[c]PH-3,4-dihydrodiol is the major pathway, suggesting that rodent models may underestimate the carcinogenic potential of this compound in humans. This highlights the species-specific differences in metabolic pathways of PAHs.

The introduction of a propyl group at the 5-position of the benzo[c]phenanthrene core would be expected to influence its electronic properties and steric hindrance, thereby affecting its reactivity and metabolic fate. While direct studies on this compound are scarce, the wealth of research on substituted PAHs allows for educated predictions. The alkyl group may enhance the compound's lipophilicity, potentially altering its environmental distribution and biological uptake. Furthermore, the position of the propyl group could influence the regioselectivity of enzymatic reactions, potentially leading to different metabolic products compared to the parent compound.

Broader Implications for Polycyclic Aromatic Hydrocarbon Chemistry and Organic Synthesis

The study of specific PAH derivatives like this compound, even if currently limited, holds broader implications for the fields of polycyclic aromatic hydrocarbon chemistry and organic synthesis.

From a chemical synthesis perspective, the preparation of specific alkylated PAHs presents ongoing challenges and opportunities for the development of novel synthetic methodologies. The synthesis of phenanthrene (B1679779) and its derivatives, for example, has been achieved through various named reactions such as the Bardhan-Sengupta synthesis, Haworth synthesis, and Pschorr synthesis. The regioselective introduction of an alkyl group onto the benzo[c]phenanthrene skeleton would require careful consideration of directing effects and the potential for multiple isomers. Advances in this area contribute to the toolkit of organic chemists for constructing complex aromatic systems.

In the broader context of PAH chemistry, understanding the influence of alkyl substituents on the physicochemical properties and biological activity of these molecules is of paramount importance. PAHs are widespread environmental pollutants, and their toxicity can be significantly altered by substitution. Therefore, detailed studies on compounds like this compound would contribute to a more comprehensive understanding of the structure-activity relationships within this class of compounds. This knowledge is crucial for environmental risk assessment and the development of remediation strategies.

Moreover, the unique electronic and photophysical properties of PAHs make them interesting candidates for materials science applications. The presence of a propyl group could modulate properties such as fluorescence and conductivity, potentially leading to the development of new organic electronic materials. While the parent phenanthrene molecule has been investigated for its use in dyes, plastics, and explosives, the functionalization with an alkyl group could fine-tune its properties for specific applications.

In essence, while direct academic contributions focusing solely on this compound are not prominent, the study of this and similar molecules is a natural extension of the vast body of research on PAHs. Such investigations are crucial for advancing our fundamental understanding of aromatic chemistry, improving our ability to predict and mitigate the environmental impact of PAHs, and exploring their potential in novel materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.